molecular formula C10H8Cl2N2 B3230779 4-Chloro-3-(2-chloroethyl)cinnoline CAS No. 131110-40-2

4-Chloro-3-(2-chloroethyl)cinnoline

Cat. No.: B3230779
CAS No.: 131110-40-2
M. Wt: 227.09 g/mol
InChI Key: GVCVEPRACVYZMJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cinnoline (B1195905) Chemistry

The history of cinnoline chemistry began in 1883 with its first synthesis by Victor von Richter. researchgate.netwikipedia.orgthepharmajournal.com This initial preparation, which yielded an impure form of a cinnoline derivative, was achieved through the cyclization of an ortho-alkynyl diazonium salt, a transformation now known as the Richter cinnoline synthesis. wikipedia.org Early synthetic methods, including the Widman-Stoermer and Borsche-Herbert cyclizations, were often characterized by multiple steps and limited applicability. researchgate.net

For many years, the cinnoline ring system was exclusively a product of synthetic chemistry, with no known natural occurrences. It wasn't until 2011 that the first natural cinnoline derivative was isolated, reinforcing the scaffold's primary identity as a creation of laboratory synthesis. The evolution of the field has been marked by the development of more sophisticated and efficient synthetic protocols, including modern metal-catalyzed cross-coupling reactions, which have significantly expanded the accessibility and diversity of cinnoline derivatives. researchgate.netijper.org

Fundamental Significance of Cinnoline Derivatives in Modern Organic Synthesis and Medicinal Chemistry

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocycles that have garnered considerable attention in both organic synthesis and medicinal chemistry. ijper.org The unique electronic architecture of the bicyclic system, composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, makes it a "privileged scaffold" in the realm of drug discovery. This designation stems from the ability of the core structure to serve as a framework for developing ligands that can interact with a wide range of biological targets.

Derivatives of cinnoline have been shown to exhibit a remarkable breadth of pharmacological activities. These include antibacterial, antifungal, anticancer, antimalarial, anti-inflammatory, and analgesic properties. thepharmajournal.com The versatility of the cinnoline ring allows for the strategic introduction of various substituents at multiple positions, enabling chemists to meticulously fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties. A notable example is the antibacterial agent Cinoxacin, a cinnoline derivative historically used to treat urinary tract infections. The diverse therapeutic potential of these compounds continues to drive extensive research into their applications. nih.gov

Overview of the Cinnoline Core as a Versatile Scaffold for Chemical and Biological Exploration

The cinnoline core is a quintessential example of a versatile scaffold for both chemical and biological exploration. Its structural rigidity and defined three-dimensional arrangement of atoms provide a reliable platform for the design of novel bioactive agents and functional materials. The presence of the two nitrogen atoms influences the electronic properties of the ring system, creating sites for hydrogen bonding and coordination with biological macromolecules like enzymes and receptors. nih.gov

Synthetic chemists leverage the reactivity of the cinnoline ring to create large libraries of compounds for high-throughput screening. The development of efficient synthetic methods, such as palladium-catalyzed annulation and multi-component reactions, has made the generation of diverse cinnoline derivatives more accessible. researchgate.netresearchgate.net These derivatives have been investigated for a wide array of applications, including as PI3K inhibitors for cancer therapy and as potential agents against various pathogens. nih.gov The sustained interest in cinnolines underscores their importance as a molecular heart in medicinal chemistry, promising a continuing stream of discoveries in the years to come. ijper.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-6-5-9-10(12)7-3-1-2-4-8(7)13-14-9/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCVEPRACVYZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 3 2 Chloroethyl Cinnoline and Its Analogs

Reactivity Profiles of the Cinnoline (B1195905) Ring System

The cinnoline ring, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms (1,2-benzodiazine), exhibits a unique reactivity profile. nih.gov It is considered an electron-deficient heterocycle due to the electron-withdrawing nature of the two nitrogen atoms. reddit.com This electron deficiency significantly influences its susceptibility to both nucleophilic and electrophilic attacks. The pyridine-like nitrogen at position 2 is more electron-withdrawing than the nitrogen at position 1, which impacts the electron distribution across the entire ring system.

The reactivity of the cinnoline ring is a blend of the characteristics of its constituent benzene (B151609) and pyridazine (B1198779) rings. The benzene portion of the molecule is generally more susceptible to electrophilic attack, while the pyridazine part is prone to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. pnrjournal.comquimicaorganica.org The presence of substituents on either ring can further modulate this reactivity, either by enhancing or diminishing the electron density at specific positions.

Nucleophilic Substitution Reactions at Electrophilic Centers (e.g., C-4)

The carbon atom at the C-4 position of the cinnoline ring is a prominent electrophilic center, especially when substituted with a good leaving group like a chlorine atom. This makes 4-chlorocinnoline (B183215) derivatives highly susceptible to nucleophilic substitution reactions (SNAr). The electron-withdrawing effect of the adjacent nitrogen atoms at positions 1 and 2, as well as the chloro substituent itself, further activates the C-4 position towards nucleophilic attack. stackexchange.com

A variety of nucleophiles can displace the chloride ion at the C-4 position. These reactions typically proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the C-4 carbon, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the 4-substituted cinnoline product. The facility of this substitution is influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating or deactivating groups on the cinnoline ring. researchgate.netresearchgate.net

NucleophileProduct TypeReaction Conditions
Amines (R-NH2)4-AminocinnolinesTypically requires heating, may be base-catalyzed.
Alkoxides (R-O-)4-AlkoxycinnolinesOften carried out using the corresponding alcohol and a strong base.
Thiolates (R-S-)4-(Alkylthio)cinnolinesGenerally proceeds under mild conditions.
Azide (N3-)4-AzidocinnolinesA useful precursor for the synthesis of other nitrogen-containing heterocycles.

Electrophilic Aromatic Substitution on the Benzenoid Ring of Cinnolines

While the pyridazine ring of cinnoline is deactivated towards electrophilic attack, the benzenoid ring can undergo electrophilic aromatic substitution. The directing influence of the fused pyridazine ring and any existing substituents on the benzene ring determines the position of substitution. Generally, electrophilic attack is directed to the 5- and 8-positions of the cinnoline ring system. quimicaorganica.org This is because the carbocation intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without involving the electron-deficient pyridazine ring. reddit.com

Transformations Involving the 2-Chloroethyl Side Chain (e.g., cyclization, elimination)

The 2-chloroethyl side chain at the C-3 position of 4-Chloro-3-(2-chloroethyl)cinnoline introduces another layer of reactivity. This side chain is susceptible to both intramolecular and intermolecular reactions.

One of the most significant transformations is intramolecular cyclization. The nitrogen atom at the N-2 position of the cinnoline ring can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This can lead to the formation of a new fused ring system. For instance, under appropriate conditions, an intramolecular cyclization could potentially form a tricyclic system. The feasibility of such a cyclization depends on factors like the basicity of the N-2 nitrogen and the steric constraints of the transition state.

Alternatively, the 2-chloroethyl group can undergo elimination reactions, typically in the presence of a base, to form a vinyl side chain. This vinyl group can then participate in various addition reactions or serve as a handle for further functionalization.

Furthermore, the terminal chlorine atom of the side chain can be displaced by external nucleophiles, leading to a variety of functionalized derivatives without altering the core cinnoline structure. njit.edu

Ring Expansion and Contraction Reactions of Cinnoline Derivatives

The cinnoline ring system can undergo ring expansion and contraction reactions under specific conditions, leading to the formation of different heterocyclic structures. These transformations often involve rearrangement of the molecular skeleton and can be initiated by various reagents or reaction conditions. wikipedia.orgchemistrysteps.com

For instance, certain cinnoline derivatives can be converted into larger ring systems, such as benzodiazepines, through reactions that involve cleavage of a bond within the pyridazine ring followed by incorporation of new atoms. oup.com Conversely, ring contraction reactions can lead to the formation of five-membered heterocyclic rings fused to the benzene ring, such as indazoles. These transformations often proceed through complex mechanistic pathways involving intermediates like carbenes or nitrenes. ntu.ac.ukyoutube.com The specific outcome of these reactions is highly dependent on the substitution pattern of the cinnoline ring and the reaction conditions employed. nih.govuchicago.edu

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The presence of a chloro substituent at the C-4 position of the cinnoline ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions. wiley-vch.debates.edu These reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com

In these reactions, a palladium or other transition metal catalyst facilitates the coupling of the 4-chlorocinnoline derivative with a variety of organometallic or unsaturated organic partners. princeton.edu For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the C-4 position. These reactions are highly versatile and allow for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this compound. The efficiency and selectivity of these cross-coupling reactions are influenced by the choice of catalyst, ligands, base, and solvent.

Coupling ReactionCoupling PartnerBond FormedTypical Catalyst
Suzuki CouplingOrganoboron Reagent (e.g., boronic acid)C-C (Aryl-Aryl, Aryl-Alkyl)Palladium(0) complexes
Stille CouplingOrganotin ReagentC-C (Aryl-Aryl, Aryl-Vinyl)Palladium(0) complexes
Heck CouplingAlkeneC-C (Aryl-Vinyl)Palladium(0) complexes
Sonogashira CouplingTerminal AlkyneC-C (Aryl-Alkynyl)Palladium(0) and Copper(I) cocatalyst
Buchwald-Hartwig AminationAmineC-N (Aryl-Amine)Palladium(0) complexes

Advanced Characterization and Analytical Methodologies in Cinnoline Research

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial characterization of 4-Chloro-3-(2-chloroethyl)cinnoline. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, which allows for the determination of the compound's exact molecular formula. For a molecule with the proposed structure C₁₀H₈Cl₂N₂, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable insight into the compound's structure through fragmentation analysis. By inducing the molecular ion to break apart and analyzing the masses of the resulting fragments, a fragmentation pathway can be proposed. For cinnoline (B1195905) derivatives, a characteristic fragmentation involves the loss of a stable N₂ molecule from the heterocyclic ring. In the case of this compound, other expected fragmentation patterns would include the cleavage of the chloroethyl side chain, loss of a chlorine atom, or elimination of an HCl molecule. Analyzing these specific fragmentation patterns helps to confirm the connectivity of the atoms and the identity of the substituents on the cinnoline core.

Table 1: Expected High-Resolution Mass Spectrometry Data for C₁₀H₈Cl₂N₂

Parameter Expected Value Information Provided
Molecular Formula C₁₀H₈³⁵Cl₂N₂ Elemental Composition
Calculated Exact Mass 226.0064 Unambiguous molecular formula confirmation
Major Fragmentation Pathways Loss of N₂ (dinitrogen) Confirms the presence of the cinnoline core
Loss of C₂H₄Cl (chloroethyl radical) Confirms the identity of the side chain at C3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the detailed mapping of the carbon and proton framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons). For this compound, the spectrum is expected to show distinct signals for the four protons on the benzene (B151609) portion of the cinnoline ring and two signals for the protons of the chloroethyl side chain. The aromatic protons would likely appear as complex multiplets, while the two methylene (B1212753) groups (-CH₂-) of the ethyl chain would be expected to present as two triplets due to coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For the proposed structure, ten unique carbon signals are expected. The chemical shifts of these signals help to distinguish between aromatic carbons, carbons bonded to electronegative atoms like chlorine and nitrogen, and the aliphatic carbons of the ethyl group. The carbon atom attached to the chlorine in the ethyl group would be shifted downfield compared to the other methylene carbon.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assemble the structure. COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), which would confirm the -CH₂-CH₂-Cl connectivity. HSQC correlates each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of all protonated carbons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (4H) 7.5 - 8.5 Multiplets (m)
-CH₂-N (2H) ~3.9 Triplet (t)

| -CH₂-Cl (2H) | ~3.4 | Triplet (t) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (δ, ppm)
Aromatic/Heteroaromatic (8C) 120 - 155
-CH₂-N ~40

| -CH₂-Cl | ~30 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. These include aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹, and characteristic C=C and C=N bond stretching vibrations from the aromatic cinnoline ring in the 1450-1650 cm⁻¹ region. A crucial absorption would be the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ range of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the electronic transitions within the conjugated π-system. The cinnoline ring system is a chromophore that absorbs UV or visible light to promote electrons to higher energy orbitals. A typical UV-Vis spectrum for a cinnoline derivative would exhibit strong absorption bands corresponding to π → π* transitions. The position and intensity of these absorption maxima are sensitive to the substitution pattern on the ring, providing electronic information specific to the this compound structure.

Table 4: Expected IR and UV-Vis Spectroscopic Data

Technique Wavenumber / Wavelength Assignment
IR > 3000 cm⁻¹ Aromatic C-H Stretch
< 3000 cm⁻¹ Aliphatic C-H Stretch
1450 - 1650 cm⁻¹ Aromatic C=C and C=N Stretch
600 - 800 cm⁻¹ C-Cl Stretch

| UV-Vis | 250 - 400 nm | π → π* and n → π* transitions |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides an unambiguous map of atomic positions, bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry with high precision.

The process requires growing a high-quality single crystal of this compound, which can often be the most challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The solution of the diffraction data yields a detailed model of the molecule's structure in the solid state. Furthermore, SCXRD reveals how the molecules pack together in the crystal lattice, providing valuable information on intermolecular interactions such as π-π stacking, which are common in planar aromatic systems like cinnoline. While demanding, the successful application of SCXRD provides irrefutable proof of the compound's structure.

Table 5: Structural Parameters Determined by Single-Crystal X-ray Diffraction

Parameter Information Provided
Unit Cell Dimensions The size and shape of the repeating crystal lattice unit
Space Group The symmetry of the crystal packing
Atomic Coordinates The precise (x, y, z) position of every atom
Bond Lengths & Angles Definitive confirmation of molecular geometry

| Intermolecular Interactions | Details on crystal packing forces (e.g., π-π stacking, hydrogen bonds) |

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the practical aspects of working with this compound, from its purification after synthesis to the final assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both the analysis and purification of organic compounds. In an analytical capacity, HPLC can rapidly determine the purity of a sample by separating the target compound from any impurities or unreacted starting materials. For a compound like this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) would likely be employed. Preparative HPLC uses the same principles on a larger scale to isolate the pure compound.

Gas Chromatography (GC): GC is another powerful separation technique, particularly suited for compounds that are volatile and thermally stable. The compound is vaporized and passed through a column, separating from other components based on boiling point and interactions with the column's stationary phase. When coupled with a mass spectrometer (GC-MS), it becomes a potent analytical tool, providing both retention time (a measure of purity) and mass spectral data (structural information) for each separated component. This is highly effective for verifying the purity of the final product and identifying any volatile impurities.

Table 6: Applications of Chromatographic Techniques

Technique Primary Application Information Obtained
Analytical HPLC Purity Assessment Percentage purity, detection of non-volatile impurities
Preparative HPLC Purification Isolation of the pure compound from a reaction mixture
Analytical GC Purity Assessment Detection of volatile impurities

| GC-MS | Purity and Identity | Separation of components with simultaneous mass analysis for identification |

Computational and Theoretical Chemistry Studies of Cinnoline Derivatives

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cinnoline (B1195905) derivatives at the electronic level. Methods like Density Functional Theory (DFT) are employed to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors. For a molecule like 4-Chloro-3-(2-chloroethyl)cinnoline, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Table 1: Calculated Electronic Properties of a Representative Cinnoline Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties calculated for cinnoline derivatives.

Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interactions at an Atomic Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the binding mode. The process involves placing the ligand in the binding site of the target and calculating the binding affinity, which is often expressed as a docking score.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. nih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding pose, the conformational changes in both the ligand and the target upon binding, and the key interactions that stabilize the complex. nih.gov MD simulations can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for ligand recognition and binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov For a class of compounds like cinnoline derivatives, QSAR studies can be used to predict the biological activity of new, unsynthesized analogs based on their structural features. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. A mathematical model is then developed to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new compounds, such as novel analogs of this compound.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamples
ElectronicDipole moment, HOMO/LUMO energies
StericMolecular weight, van der Waals volume
HydrophobicLogP, Polar surface area
TopologicalWiener index, Balaban index

In Silico Screening and Virtual Library Design for Novel Cinnoline Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. neliti.comnih.gov This approach is much faster and more cost-effective than traditional high-throughput screening. For cinnoline derivatives, virtual screening can be used to identify new analogs with improved potency or selectivity. neliti.comnih.gov

Virtual library design involves the creation of a large, diverse collection of virtual compounds that can be screened against a target of interest. mdpi.comrsc.org These libraries can be designed to explore a specific chemical space or to be focused on a particular class of compounds, such as cinnoline derivatives. By combining virtual library design with in silico screening, researchers can rapidly identify promising new drug candidates. mdpi.comrsc.org

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods can be used to predict the most likely mechanism for a chemical reaction and to analyze the structure and energy of the transition state. ims.ac.jp For the synthesis of this compound and its analogs, these methods can provide valuable insights into the reaction pathway, helping to optimize reaction conditions and improve yields.

By calculating the potential energy surface for a reaction, researchers can identify the lowest energy pathway from reactants to products. The transition state, which is the highest energy point along this pathway, can be located and its geometry and vibrational frequencies can be calculated. ims.ac.jp This information can be used to understand the factors that control the rate and selectivity of the reaction.

Medicinal Chemistry and Biological Activity Research of 4 Chloro 3 2 Chloroethyl Cinnoline Analogs

General Overview of Cinnoline (B1195905) Derivatives as Potential Pharmacologically Active Agents for Research Purposes

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold for a wide array of compounds with significant pharmacological potential. nih.govnih.gov This structural motif is considered a "privileged" structure in medicinal chemistry due to its ability to interact with diverse biological targets, leading to a broad spectrum of activities. japsonline.comresearchgate.net Research has demonstrated that cinnoline derivatives possess a range of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and central nervous system (CNS) activities. drugs.comsemanticscholar.orgnih.govmdpi.com

The versatility of the cinnoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov This has led to the development of numerous analogs explored for therapeutic applications. dntb.gov.ua For instance, the well-known antibacterial agent Cinoxacin, a cinnoline derivative, functions by inhibiting DNA gyrase and topoisomerase IV, highlighting the scaffold's potential in developing anti-infective agents. nih.govnih.gov Beyond antimicrobial applications, cinnoline-based molecules have been investigated for their antitumor properties, acting through mechanisms such as the inhibition of topoisomerases and protein kinases. nih.govnih.gov The inherent bioactivity of the cinnoline nucleus makes it a valuable starting point for the design and synthesis of novel compounds for research and potential therapeutic development. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations of Halogenated Cinnolines

The biological activity of cinnoline derivatives is significantly influenced by the nature and position of substituents on the core ring structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications affect the pharmacological properties of a compound. For cinnoline analogs, the introduction of halogen atoms, particularly chlorine, has been a key strategy to modulate their activity.

The incorporation of chlorine atoms into the cinnoline scaffold has been shown to enhance various biological activities. mdpi.com Halogen-substituted derivatives, especially those with chloro- and bromo- groups, have demonstrated potent antimicrobial and anti-inflammatory properties. researchgate.netnih.gov The presence of a chlorine atom can significantly alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. nih.gov

Table 1: Antimicrobial Activity of Substituted Cinnoline Sulphonamide Derivatives

Compound IDSubstituent (R)Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntifungal Activity (Zone of Inhibition in mm) vs. A. niger
7ao-nitro1413
7bp-chloro2014
7ep-bromo1915
7gm-chloro2018
7ho-fluoro2018
StandardNorfloxacin / Griseofulvin2220

Data sourced from a study on substituted cinnoline sulphonamides, illustrating the potent activity of halogenated derivatives (7b, 7e, 7g, 7h). nih.gov

The specific position of functional groups, including chlorine atoms, on the cinnoline ring is a critical determinant of biological activity and target selectivity. Research has shown that even slight changes in the substitution pattern can lead to significant differences in pharmacological outcomes.

A study on 4-aminocinnoline-3-carboxamides revealed distinct positional effects of chlorine substitution on antimicrobial activity. nih.gov It was observed that 6-chloro substituted compounds were the most potent antibacterial agents against bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov In contrast, the most effective antifungal activity against Candida albicans and Aspergillus niger was seen with 7-chloro substituted cinnoline thiophene derivatives. nih.gov This demonstrates that the position of the halogen atom can dictate the selectivity of the compound's interaction with different microbial targets. Such findings are vital for the rational design of analogs with optimized and specific activity profiles, as the specific location of a substituent can influence how the molecule fits into a binding site and interacts with key amino acid residues.

Alkylating agents exert their biological effects by forming covalent bonds with nucleophilic groups found in biological macromolecules, most notably DNA. drugs.comresearchgate.net The 2-chloroethyl group can undergo an intramolecular cyclization to form a strained, positively charged aziridinium ring. This electrophilic intermediate is then susceptible to attack by nucleophiles, such as the N7 atom of guanine in DNA. drugs.comacs.org This covalent modification of DNA can lead to strand breakage, cross-linking, and ultimately, the inhibition of cell replication and induction of cell death. drugs.com

In the context of SAR, the presence of a 2-chloroethyl side chain introduces a mechanism of covalent, often irreversible, target engagement. This contrasts with the non-covalent interactions typically sought in other drug design strategies. Structure-activity relationship studies on other scaffolds, such as N-aryl-N'-(2-chloroethyl)ureas, have confirmed that the N'-(2-chloroethyl) moiety is essential for their cytotoxic and antimitotic activity, which occurs through the alkylation of specific biological targets like β-tubulin rather than DNA. nih.govacs.org Therefore, the inclusion of a 2-chloroethyl side chain on the 4-Chloro-3-(2-chloroethyl)cinnoline scaffold strongly suggests that its biological activity may be mediated by its ability to act as an alkylating agent, covalently modifying key cellular components.

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding the specific molecular targets and the mechanisms by which cinnoline derivatives exert their effects is fundamental to their development as research tools or therapeutic leads. Mechanistic studies have identified several key biological macromolecules, particularly enzymes, as targets for this class of compounds.

Cinnoline derivatives have been shown to function as inhibitors of several critical enzyme families, including kinases and topoisomerases, which are often implicated in diseases like cancer.

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are crucial for DNA replication and transcription. Certain cinnoline derivatives are known to target these enzymes. For example, the antibacterial drug Cinoxacin inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov Furthermore, more complex, multi-ring systems based on the cinnoline structure, such as substituted dibenzo[c,h]cinnolines, have been specifically investigated as non-camptothecin inhibitors of human topoisomerase I, a key target in cancer therapy. nih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Dysregulation of kinase activity is a hallmark of many diseases. The cinnoline scaffold has proven to be a valuable template for designing potent and selective kinase inhibitors. Research has led to the discovery of cinnoline derivatives that act as inhibitors of:

Phosphoinositide 3-kinases (PI3Ks): A family of enzymes involved in cell growth, proliferation, and survival. Cinnoline-based compounds have been developed that show nanomolar inhibitory activity against PI3Ks. nih.govacs.org

Bruton's Tyrosine Kinase (BTK): A key enzyme in B-cell development and activation, making it a target for B-cell malignancies. Molecular modeling studies have been used to design novel cinnoline analogues as BTK inhibitors.

Leucine-rich repeat kinase 2 (LRRK2): Implicated in Parkinson's disease, novel cinnoline-based inhibitors of LRRK2 have been identified. nih.gov

Table 2: Examples of Cinnoline Derivatives as Enzyme Inhibitors

Cinnoline Derivative ClassTarget Enzyme FamilySpecific Enzyme ExampleAssociated Biological Activity
Cinnoline Carboxylic AcidsTopoisomeraseDNA Gyrase / Topoisomerase IVAntibacterial
Dibenzo[c,h]cinnolinesTopoisomeraseTopoisomerase IAnticancer
Substituted CinnolinesKinasePI3KAnticancer
Cinnoline AnaloguesKinaseBruton's Tyrosine Kinase (BTK)B-cell Malignancies
Substituted CinnolinesKinaseLRRK2Neurodegenerative Disease Research

This table summarizes the diverse enzyme inhibitory activities of various classes of cinnoline derivatives as reported in medicinal chemistry literature. nih.govnih.govnih.govacs.org

Receptor Modulation and Binding Affinity Studies at a Molecular Level

Cinnoline derivatives have been investigated as modulators of various receptors, showcasing the versatility of this scaffold in targeting different biological systems. The specific substitution patterns on the cinnoline ring play a crucial role in determining the binding affinity and selectivity for these receptors.

Analogs of this compound have shown significant activity as inhibitors of several enzymes and modulators of receptors. For instance, certain 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in cellular signaling pathways relevant to psychiatric disorders like schizophrenia. nih.govmdpi.com Some of these compounds exhibit high in vitro potency with IC50 values in the nanomolar range and demonstrate over 1000-fold selectivity against other phosphodiesterase subtypes. nih.gov

Furthermore, the cinnoline scaffold has been utilized in the design of compounds targeting the histamine H3 receptor, which is a key player in the central nervous system. nih.gov Tricyclic benzocinnolinone pyridazinone analogs have displayed high binding affinity for the H3 receptor with excellent selectivity over other histamine receptor subtypes. nih.gov Cinnoline derivatives have also been developed as non-benzodiazepine positive modulators of the γ-aminobutyric acid receptor A (GABA A), with some compounds reaching clinical trials for anxiety and cognitive disorders. nih.gov

The table below summarizes the receptor modulation and binding affinity of some cinnoline analogs:

Cinnoline Analog ClassTarget Receptor/EnzymePotency (IC50/EC50)SelectivityReference
6,7-dimethoxy-4-(pyridine-3-yl)cinnolinesPhosphodiesterase 10A (PDE10A)1.52 ± 0.18 nM and 2.86 ± 0.10 nM>1000-fold over PDE3A/B and PDE4A/B nih.gov
Tricyclic benzocinnolinone pyridazinonesHistamine H3 ReceptorHigh binding affinityExcellent selectivity against H1R, H2R, and H4R nih.gov
Cinnoline Non-benzodiazepine Modulatorsγ-aminobutyric acid receptor A (GABA A)Potent anxiolytic-like effect without sedationPositive modulators at α2/α3 and negative modulators at α5 nih.gov

Interactions with Nucleic Acids and Proteins (e.g., DNA, efflux pumps)

The planar aromatic structure of the cinnoline ring system makes it a candidate for intercalation with DNA, a mechanism of action for many anticancer and antimicrobial agents. Substituted dibenzo[c,h]cinnolines, which are aza-analogs of benzo[i]phenanthridines, have been synthesized and evaluated for their ability to target topoisomerase I, an enzyme crucial for DNA replication and transcription. bgu.ac.ilacs.org These compounds can stabilize the cleavable complex formed between topoisomerase I and DNA, leading to cell death. bgu.ac.il

In the context of antimicrobial activity, efflux pumps are a significant mechanism of drug resistance in bacteria. Cinnoline derivatives have been investigated for their potential to inhibit these pumps, thereby restoring the efficacy of existing antibiotics. While direct studies on this compound are not available, the broader class of cinnoline derivatives has shown promise. For example, the cytotoxicity of some substituted dibenzo[c,h]cinnolines was not diminished in cells overexpressing the multidrug resistance protein 1 (MDR1), an efflux transporter, suggesting they may not be substrates for this pump or could even inhibit its function. nih.govbgu.ac.il

The following table details the interactions of some cinnoline analogs with nucleic acids and proteins:

Cinnoline Analog ClassTarget BiomoleculeMechanism of InteractionBiological EffectReference
Substituted dibenzo[c,h]cinnolinesTopoisomerase I and DNAStabilization of the cleavable complexPotent topoisomerase I-targeting activity and cytotoxicity nih.govbgu.ac.il
Substituted dibenzo[c,h]cinnolinesMultidrug Resistance Protein 1 (MDR1)Not susceptible to effluxOvercoming multi-drug resistance nih.govbgu.ac.il

Interference with Specific Cellular Pathways and Processes (e.g., cell proliferation, signaling cascades)

Cinnoline derivatives have been shown to interfere with various cellular pathways, particularly those involved in cell proliferation and signaling, which are often dysregulated in cancer. A series of cinnoline derivatives were developed as potent inhibitors of PI3K (Phosphatidylinositol 3-kinases), a key component of the PI3K/Akt signaling pathway that is crucial for cell growth, proliferation, and survival. nih.gov Many of these compounds displayed nanomolar inhibitory activities against PI3Ks and micromolar inhibitory potency against several human tumor cell lines. nih.gov

The antiproliferative activity of cinnoline analogs has been demonstrated in various cancer cell lines. For instance, new dihydrobenzo[h]cinnoline-5,6-dione derivatives exhibited at least moderate cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, with some compounds showing IC50 values below 5 µM. nih.govmdpi.com Similarly, a cinnoline derivative displayed potent proliferation inhibition for L. major and P. falciparum with EC50 values of 0.24 µM and 0.003 µM, respectively, indicating its potential in treating parasitic infections by targeting cell proliferation. nih.govmdpi.com

The table below provides examples of the interference of cinnoline analogs with cellular pathways:

Cinnoline Analog ClassCellular Pathway/ProcessBiological EffectIC50/EC50 ValuesReference
Cinnoline DerivativesPI3K/Akt PathwayInhibition of PI3K, antiproliferative activityIC50 = 0.264 μM, 2.04 μM, 1.14 μM in tumor cell lines nih.gov
Dihydrobenzo[h]cinnoline-5,6-dionesCell ProliferationCytotoxic activityIC50 < 5 µM against KB and Hep-G2 cell lines nih.govmdpi.com
Cinnoline DerivativeCell ProliferationInhibition of proliferationEC50 = 0.24 µM (L. major), 0.003 µM (P. falciparum) nih.govmdpi.com

Cinnoline Scaffolds in Rational Drug Design Strategies

The cinnoline core is a valuable scaffold in rational drug design due to its versatile biological activities and synthetic accessibility. nih.govijper.orgresearchgate.net Medicinal chemists have employed various strategies to optimize the pharmacological properties of cinnoline-based compounds.

Pharmacophore Identification and Validation through Computational and Experimental Approaches

Pharmacophore modeling is a crucial step in rational drug design, helping to identify the essential structural features required for biological activity. For the cinnoline scaffold, the nature and position of substituents significantly influence its pharmacological profile. nih.gov For example, in the design of topoisomerase I inhibitors based on the dibenzo[c,h]cinnoline scaffold, structure-activity relationship (SAR) studies revealed that a methylenedioxy group on the D ring and 2,3-dimethoxy substituents on the A ring were crucial for retaining activity. nih.gov The removal or replacement of these groups led to a substantial loss of topoisomerase I-targeting activity. nih.gov

Scaffold Hopping and Bioisosteric Replacements for Lead Optimization and Novelty Generation

Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel chemical entities with improved properties. nih.govresearchgate.net In the context of cinnoline derivatives, a structure-hopping strategy was successfully applied to discover a series of 4-aminoquinoline-3-carboxamide derivatives as potent, reversible Bruton's tyrosine kinase (BTK) inhibitors, starting from a cinnoline scaffold. nih.gov The resulting 4-aminoquinoline analogs showed significantly improved drug-like properties, particularly aqueous solubility, while maintaining potent inhibitory activity. nih.gov This demonstrates the utility of replacing the core cinnoline scaffold with a bioisosteric quinoline (B57606) ring to optimize pharmacokinetic properties. Bioisosteric replacement and scaffold hopping are key methods to enhance synthetic accessibility, potency, and drug-like characteristics of a compound, as well as to explore new chemical spaces. nih.govresearchgate.net

Fragment-Based Drug Design (FBDD) Approaches Utilizing Cinnoline Fragments

Fragment-based drug design (FBDD) has emerged as a powerful tool for identifying lead compounds. This approach involves screening small, low-molecular-weight fragments that bind to a biological target, and then growing or linking these fragments to create a more potent lead molecule. The cinnoline moiety has been successfully used as a fragment in FBDD. For example, a fragment-based screening approach incorporating X-ray co-crystallography was used to identify a cinnoline fragment that binds to the ATP binding site of Bruton's tyrosine kinase (Btk). osti.gov Optimization of this initial fragment hit led to the discovery of a series of potent 4-aminocinnoline-3-carboxamide (B1596795) inhibitors of Btk. mdpi.comosti.gov

Emerging Research Directions and Future Perspectives for 4 Chloro 3 2 Chloroethyl Cinnoline Research

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of cinnoline (B1195905) derivatives is moving away from traditional methods towards more sustainable and efficient "green" chemistry protocols. ijpsjournal.comzenodo.org These modern approaches aim to increase reaction yields, reduce energy consumption, and minimize hazardous byproducts. researchgate.net

A significant advancement is the use of microwave-assisted synthesis, which dramatically shortens reaction times and often improves yields compared to conventional heating methods. researchgate.net Researchers have successfully developed one-pot microwave-assisted reactions for creating novel cinnoline derivatives. rsc.org One innovative example involves conducting the synthesis within natural microcapsules derived from Lycopodium clavatum sporopollenin, which act as miniature microwave reactors. rsc.org This method not only exemplifies a green approach but also opens new avenues for controlled synthesis. rsc.org

Other emerging strategies focus on the use of nanocatalysts and environmentally benign solvents like water or ethanol (B145695) to drive reactions such as the Friedländer synthesis for related heterocyclic compounds. nih.gov For cinnolines specifically, practical and safer routes are being developed that avoid hazardous intermediates like diazo compounds. One such three-step route involves a Sonogashira reaction followed by an SNAr reaction with hydrazine (B178648) reagents, which provides a versatile and scalable method for producing diverse cinnoline analogues. nih.gov The Richter-type cyclization of specific aryltriazenes is another high-yield method for obtaining key intermediates like 4-halocinnolines, which can be further functionalized. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Cinnoline Derivatives

Feature Traditional Synthetic Methods Emerging Green Synthetic Methods
Energy Source Conventional heating (e.g., oil baths) Microwave irradiation, ultrasonic irradiation. ijpsjournal.comresearchgate.netrsc.org
Reaction Time Often several hours to days Minutes to a few hours. researchgate.net
Solvents Often hazardous organic solvents Benign solvents (e.g., water, ethanol) or solvent-free conditions. nih.gov
Catalysts Stoichiometric acid/base catalysts, heavy metals Reusable nanocatalysts, biocatalysts. nih.gov
Efficiency Moderate yields, potential for byproducts Often higher yields and selectivity, one-pot reactions. researchgate.netnih.gov
Safety May involve hazardous intermediates (e.g., diazonium salts). nih.gov Designed to avoid or minimize hazardous substances. nih.gov

Advanced Mechanistic Elucidation of Cinnoline-Target Interactions at the Molecular and Sub-cellular Levels

A profound understanding of how a molecule interacts with its biological target is fundamental to designing more effective therapeutic agents. Future research on cinnoline derivatives will increasingly focus on elucidating these mechanisms at a granular level. This involves moving beyond simple activity assays to detailed investigations of binding modes, kinetics, and downstream cellular effects.

Advanced analytical techniques are central to this endeavor. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Mass Spectrometry (MS) can provide precise data on the physical interactions between a cinnoline compound and its target protein. nih.gov For instance, NMR can reveal which parts of the molecule are involved in binding, while ITC can quantify the thermodynamic forces driving the interaction.

At the sub-cellular level, techniques like fluorescence microscopy using tagged cinnoline derivatives can visualize the compound's localization within cells, helping to identify its site of action. Furthermore, computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable. MD simulations can model the dynamic behavior of a cinnoline ligand within a protein's binding site over time, revealing key interactions and conformational changes that are difficult to observe experimentally. mdpi.com These in silico techniques, when combined with experimental data, provide a powerful, synergistic approach to understanding the precise mechanism of action, paving the way for rational, structure-based drug design. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning for Accelerated Cinnoline Drug Discovery and Design

Table 2: Role of AI/ML in the Cinnoline Drug Discovery Pipeline

Discovery Stage AI/ML Application Potential Impact
Target Identification Analyzing multi-omics data to identify novel protein targets associated with disease. nih.gov Discovery of new therapeutic opportunities for cinnoline compounds.
Hit Identification Virtual screening of vast chemical libraries to find initial "hits" for a target. routledge.com Rapid and cost-effective identification of potential lead compounds.
Lead Optimization Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. helixr.com Designing derivatives with improved drug-like properties and fewer side effects.
De Novo Design Generating novel molecular structures with desired properties from scratch. nih.gov Creating innovative cinnoline scaffolds beyond existing chemical space.
Structure Prediction Predicting the 3D structure of target proteins and drug-target complexes. helixr.com Facilitating structure-based drug design and mechanistic understanding.

Exploration of Cinnoline Derivatives in Emerging Chemical Applications Beyond Biomedicine (e.g., materials science, sensors)

While the primary focus of cinnoline research has been biomedical, the unique electronic and photophysical properties of the cinnoline ring make it an attractive building block for applications in materials science and chemical sensing. sioc-journal.cnresearchgate.net The electron-accepting nature of the cinnoline nucleus is a key feature that can be harnessed in the design of novel functional materials. sioc-journal.cn

Recent research has demonstrated the synthesis of poly(arylene ethynylene)s that incorporate a cinnoline core. researchgate.net These conjugated polymers exhibit interesting optical properties, and their fluorescence was found to be highly sensitive to the presence of palladium (Pd²⁺) ions, suggesting their potential use in developing highly selective chemical sensors. researchgate.net This principle of fluorescence quenching or enhancement upon binding to an analyte is a cornerstone of modern sensor design. Following the example of related quinoline (B57606) derivatives, which have been developed into fluorescent sensors for various metal ions (like Fe³⁺), pH, and reactive nitrogen species, cinnolines represent a promising scaffold for similar technologies. researchgate.netnih.gov

Beyond sensors, cinnoline derivatives could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices where their specific electronic characteristics can be exploited. Additionally, some cinnoline derivatives have been reported to have potential applications in agriculture as fungicides or herbicides, indicating a broad scope of utility that is only beginning to be explored. ijper.org

Table 3: Potential Non-Biomedical Applications of Cinnoline Derivatives

Application Area Principle of Function Potential Use Case
Chemical Sensors Fluorescence quenching or enhancement upon analyte binding. researchgate.net Detection of heavy metal ions (e.g., Pd²⁺, Fe³⁺) in environmental or biological samples. researchgate.netnih.gov
Materials Science Incorporation into conjugated polymer backbones to tune electronic/optical properties. researchgate.net Development of novel organic semiconductors or materials for nonlinear optics.
Organic Electronics Use as electron-accepting components in devices. sioc-journal.cn Components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agriculture Inherent biological activity against fungi or plants. ijper.org Development of new classes of fungicides or pollen suppressants for crop management. ijper.org

Design of Multi-Target Directed Ligands Incorporating the Cinnoline Core

Complex multifactorial diseases, such as cancer and neurodegenerative disorders like Alzheimer's disease, involve the dysregulation of multiple biological pathways. jocpr.com The traditional "one molecule, one target" approach to drug discovery may be insufficient for treating such conditions. jocpr.com This has led to the rise of a new paradigm: the design of Multi-Target Directed Ligands (MTDLs). jocpr.comnih.gov An MTDL is a single chemical entity engineered to interact with two or more distinct biological targets simultaneously, offering the potential for a more holistic and effective therapeutic intervention. mdpi.comnih.gov

The cinnoline scaffold is an ideal candidate for incorporation into MTDL design. sioc-journal.cn By combining the cinnoline core with other pharmacophores known to interact with different targets, chemists can create hybrid molecules with a desired polypharmacological profile. For example, in the context of Alzheimer's disease, one could design a molecule that links a cinnoline-based fragment to a moiety that inhibits beta-secretase 1 (BACE1), creating an MTDL that addresses multiple pathogenic aspects of the disease. chemrxiv.org

Q & A

Q. What are the standard laboratory synthesis protocols for 4-Chloro-3-(2-chloroethyl)cinnoline?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and alkylation reactions. A common approach includes:
  • Chlorination : Introducing chlorine substituents via electrophilic substitution (e.g., using Cl2 or SO2Cl2 under controlled conditions).
  • Ethylation : Reacting 4-chlorocinnoline with 2-chloroethylating agents (e.g., chloroethylamine derivatives) in anhydrous solvents like THF or DMF.
  • Salt Formation : Conversion to hydrochloride salts via HCl treatment (e.g., 4-Chlorocinnoline hydrochloride synthesis ).
  • Purification : Column chromatography or recrystallization to achieve >95% purity (HPLC validation recommended) .

Q. Which spectroscopic and analytical techniques are optimal for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm chloroethyl substitution patterns and aromaticity (e.g., distinguishing 6- and 7-isomers via mono-N-oxide derivatives ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C9H7Cl2N2, expected MW: 229.04 g/mol).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can kinetic studies be designed to evaluate its degradation under physiological conditions?

  • Methodological Answer :
  • Factorial Design : Vary pH (4–9), temperature (25–37°C), and ionic strength to model physiological environments. Use LC-MS to monitor degradation products .
  • Mechanistic Probes : Isotope-labeling (e.g., <sup>36</sup>Cl) to track chloroethyl group hydrolysis pathways.
  • Data Interpretation : Apply Arrhenius equations to derive activation energy and predict shelf-life stability .

Q. How should discrepancies in reported reaction yields or biological activity data be addressed?

  • Methodological Answer :
  • Source Validation : Cross-check synthetic protocols (e.g., HCl concentration, reaction time) and purity metrics (e.g., HPLC vs. NMR quantification) .
  • Theoretical Alignment : Link conflicting data to mechanistic frameworks (e.g., steric hindrance in substitution reactions) or solvent polarity effects .
  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like catalyst type or solvent selection .

Q. What strategies resolve contradictions in electronic effects predicted by computational models vs. experimental data?

  • Methodological Answer :
  • DFT Refinement : Optimize computational models (e.g., B3LYP/6-31G*) with explicit solvent parameters to match experimental NMR chemical shifts .
  • Experimental Cross-Validation : Use X-ray crystallography (if crystalline) or UV-Vis spectroscopy to validate electron-withdrawing effects of chloroethyl groups .
  • Error Analysis : Quantify deviations between theoretical and experimental dipole moments or Mulliken charges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.